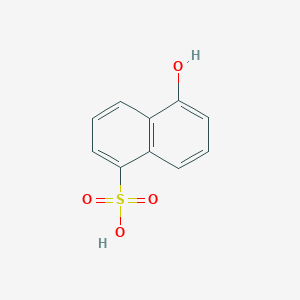

5-Hydroxynaphthalene-1-sulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-hydroxynaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4S/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14/h1-6,11H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKCHWCYYNKADS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059459 | |

| Record name | 5-Hydroxy-1-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-59-9 | |

| Record name | L Acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenesulfonic acid, 5-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 5-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Hydroxy-1-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxynaphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Hydroxynaphthalene-1-sulfonic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-Hydroxynaphthalene-1-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Core Chemical Intermediate

This compound, also widely known in the industry as L Acid or Oxy L Acid, is a bifunctional naphthalene derivative of significant commercial and research interest.[1] Its structure, featuring both a nucleophilic hydroxyl group and a strongly acidic, water-solubilizing sulfonic acid group, imparts a unique reactivity profile that has cemented its role as a cornerstone intermediate in the synthesis of dyes, pigments, and advanced materials.[1][2] For drug development professionals, understanding the chemistry of scaffolds like this is paramount, as the naphthalenesulfonic acid framework serves as a versatile platform for building complex, biologically active molecules.[3] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the foundation of its successful application. This compound is typically encountered as an off-white to reddish paste or a white crystalline powder, exhibiting high solubility in water—a direct consequence of the polar sulfonic acid moiety.[1][4][5]

| Property | Value | Reference(s) |

| CAS Number | 117-59-9 | [1][4] |

| Molecular Formula | C₁₀H₈O₄S | [1][4][6] |

| Molecular Weight | 224.23 g/mol | [4] |

| IUPAC Name | This compound | [7] |

| Synonyms | 1-Naphthol-5-sulfonic acid, L Acid, Oxy L acid | [4] |

| Appearance | Off-white to reddish paste; White crystalline powder | [1][4] |

| Melting Point | 110–112 °C | [4] |

| Boiling Point | 228.7 ± 29.0 °C at 760 mmHg (Predicted) | [4][8] |

| Density | 1.549 g/cm³ | [4] |

| Water Solubility | Very soluble | [1] |

| LogP (Octanol/Water) | -0.17 to 0.9 | [4][6][7] |

| SMILES | Oc1cccc2c1cccc2--INVALID-LINK--(=O)=O | [6] |

| InChIKey | YLKCHWCYYNKADS-UHFFFAOYSA-N | [6][7] |

Spectroscopic and Analytical Characterization

-

¹H NMR Spectroscopy : The proton NMR spectrum in a solvent like D₂O would show distinct signals for the six aromatic protons on the naphthalene ring. The electron-donating -OH group and the electron-withdrawing -SO₃H group will cause characteristic shifts. Protons on the hydroxyl-bearing ring will be influenced differently than those on the sulfonic acid-bearing ring, leading to a complex but interpretable splitting pattern in the aromatic region (typically 6.5-8.5 ppm).

-

¹³C NMR Spectroscopy : The spectrum will display ten distinct signals for the carbon atoms of the naphthalene skeleton. The carbons directly attached to the hydroxyl (C5) and sulfonic acid (C1) groups will show significant shifts from the other aromatic carbons.

-

FT-IR Spectroscopy : The infrared spectrum provides key functional group information. Expected characteristic absorption bands include:

-

A broad peak around 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group and adsorbed water.

-

Strong, characteristic peaks for the sulfonic acid group, typically around 1350 cm⁻¹ (asymmetric SO₂) and 1175 cm⁻¹ (symmetric SO₂).

-

Multiple sharp peaks in the 1450-1600 cm⁻¹ region, indicative of the C=C stretching vibrations within the aromatic naphthalene ring.

-

-

UV-Vis Spectroscopy : In solution, the compound is expected to exhibit strong ultraviolet absorption bands characteristic of the naphthalene chromophore, typically with maxima below 350 nm.[9] The exact λ_max values will be sensitive to the solvent and the pH of the solution due to the potential for ionization of the hydroxyl and sulfonic acid groups.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay between the electron-donating hydroxyl group (-OH) and the electron-withdrawing sulfonic acid group (-SO₃H) on the naphthalene ring.

Directing Effects in Electrophilic Aromatic Substitution

The hydroxyl group is a powerful activating, ortho, para-director, while the sulfonic acid group is a deactivating, meta-director.[10][11] In this specific substitution pattern, the -OH group at C5 strongly activates the C6 and C8 positions for electrophilic attack. The C4 position is also activated. The -SO₃H group at C1 deactivates its own ring, making electrophilic attack on the hydroxyl-substituted ring overwhelmingly favorable.

Caption: Regioselectivity in Electrophilic Substitution.

Key Reactions

-

Azo Coupling : This is the most critical reaction for its use in the dye industry. The activated naphthalene ring readily couples with diazonium salts. Coupling typically occurs at the C2 position, which is ortho to the hydroxyl group. However, with more reactive (stronger) diazonium compounds, coupling can be directed to the C4 position.[1] This selectivity is crucial for synthesizing a vast range of azo dyes.[12]

Caption: General workflow for azo dye synthesis.

-

Further Sulfonation : Treatment with a strong sulfonating agent can introduce a second sulfonic acid group, yielding 1-hydroxynaphthalene-2,5-disulfonic acid.[1] This modification can be used to further tune the solubility and coloristic properties of derived dyes.

-

Alkali Fusion : Under vigorous conditions, such as fusion with potassium hydroxide at high temperatures (~300 °C), the sulfonic acid group can be displaced by a hydroxyl group.[13] This reaction converts the molecule to 1,5-dihydroxynaphthalene, a key precursor for other classes of dyes and polymers.[1]

-

Bromination : Reaction with bromine in acetic acid results in the formation of 2,3-dibromo-1,4-naphthoquinone-5-sulfonic acid, demonstrating that under oxidative conditions, the hydroxyl-bearing ring can be converted to a quinone system.[1]

Synthesis Methodology

The primary industrial synthesis of this compound starts from 1-naphthylamine-5-sulfonic acid (Laurent's acid).[1] The process involves the diazotization of the amine and subsequent hydrolysis of the diazonium salt to a hydroxyl group, a reaction often referred to as the Bucherer reaction or related variants.

Laboratory-Scale Synthesis Protocol

The following protocol outlines the conversion of 1-naphthylamine-5-sulfonic acid to this compound.

-

Diazotization : Suspend 1-naphthylamine-5-sulfonic acid in water and cool the mixture to 0-5 °C in an ice bath.

-

Add a stoichiometric amount of sodium nitrite solution slowly while maintaining the low temperature.

-

Slowly add hydrochloric acid to the mixture to generate nitrous acid in situ, forming the diazonium salt. The completion of diazotization can be checked with starch-iodide paper.

-

Hydrolysis : Heat the diazonium salt solution carefully. Nitrogen gas will be evolved as the diazonium group is replaced by a hydroxyl group. The reaction is often heated under pressure in an autoclave in industrial settings.

-

Isolation : Upon cooling, the product, this compound, can be isolated. Its sodium salt may be precipitated by adding sodium chloride ("salting out").[1]

-

Purification : The crude product can be purified by recrystallization from water.

Caption: Step-by-step synthesis workflow.

Core Applications and Relevance in Drug Development

While the bulk of its use is in materials science, the underlying chemistry is highly relevant to medicinal chemists.

-

Dye & Pigment Intermediate : It is a precursor to numerous azo dyes, including Direct Dark Blue L and Pigment Purple Sauce BLC.[1] Its ability to couple with diazo compounds is fundamental to this application.

-

Photoresist Technology : It is used to prepare photoresist sensitizers, such as Sensitizer 215.[1][2] In this context, its derivatives can undergo photochemical reactions that alter their solubility, allowing for the creation of patterns on substrates in the microelectronics industry.

-

Platform for Medicinal Chemistry : The naphthalene ring is a privileged structure in drug discovery, appearing in compounds with anticancer, anti-inflammatory, and antiviral activities.[3] The sulfonic acid group serves two primary roles for the drug development professional:

-

Solubilizing Group : It can be incorporated into a larger, more hydrophobic drug candidate to dramatically increase aqueous solubility, which is often a prerequisite for bioavailability.

-

Synthetic Handle : The sulfonic acid group can be replaced or used as a directing group to build more complex molecular architectures. The alkali fusion reaction to form a dihydroxynaphthalene is a prime example of its utility as a synthetic intermediate.[1][13] Naphthalenesulfonic acid derivatives have demonstrated significant anti-HIV activity, highlighting the therapeutic potential of this chemical class.[3]

-

Safety and Handling

As with any laboratory chemical, proper handling is essential.

-

Personal Protective Equipment : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14]

-

Handling : Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or aerosols. Avoid dust formation.[14]

-

Storage : Store in a cool, dry, well-ventilated place away from direct sunlight and incompatible materials. Keep the container tightly closed.[14]

-

Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[14]

Conclusion

This compound is more than a simple dye intermediate; it is a versatile chemical tool. Its well-defined reactivity, governed by the electronic effects of its functional groups, provides chemists with a reliable platform for constructing complex molecules. For materials scientists, it offers a direct route to a vibrant spectrum of colors and photosensitive materials. For medicinal chemists and drug developers, it represents a valuable scaffold and a strategic building block for creating novel therapeutics with tailored physicochemical properties. A thorough understanding of its chemical properties is the key to unlocking its full potential across scientific disciplines.

References

- 1. 1-Naphthol-5-sulfonic acid | 117-59-9 [chemicalbook.com]

- 2. This compound [dyestuffintermediates.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Hydroxynaphthalene-1-sulfonamide | C10H9NO3S | CID 87031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 5-hydroxy-1-naphthalenesulfonic acid [stenutz.eu]

- 7. 1-Naphthalenesulfonic acid, 5-hydroxy- | C10H8O4S | CID 67025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Page loading... [wap.guidechem.com]

- 13. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. fishersci.com [fishersci.com]

Prepared for: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Hydroxynaphthalene-1-sulfonic acid (CAS 117-59-9)

Abstract

This compound, also known as L Acid or Oxy L acid, is a crucial chemical intermediate with significant applications in the synthesis of dyes and pigments. Its unique structure, featuring both hydroxyl and sulfonic acid functional groups on a naphthalene core, imparts specific reactivity that is leveraged in various chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, synthesis and purification protocols, key chemical reactions, analytical characterization methods, and applications. Furthermore, it details essential safety and handling procedures to ensure its proper use in a laboratory and industrial setting.

Physicochemical Properties and Identification

This compound is an organic compound that typically appears as an off-white to reddish paste or a white to pink powder.[1][2] It is soluble in water.[1]

| Property | Value | Source(s) |

| CAS Number | 117-59-9 | [3][4] |

| Molecular Formula | C₁₀H₈O₄S | [3][4] |

| Molecular Weight | 224.23 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 1-Naphthol-5-sulfonic acid, L Acid, Oxy L acid, Azurin acid | [1][5] |

| Appearance | Off-white to reddish paste; White or almost white crystalline powder | [1][] |

| Melting Point | 193-198°C | [] |

| Density | 1.549 g/cm³ | [] |

| Solubility | Soluble in water. Its salts are very soluble in water. | [1] |

| InChI Key | YLKCHWCYYNKADS-UHFFFAOYSA-N | [4][] |

| SMILES | O=S(C1=C2C=CC=C(O)C2=CC=C1)(O)=O | [7] |

Synthesis and Purification

The primary industrial synthesis of this compound involves the hydrolysis of 1-naphthylamine-5-sulfonic acid.[1] A patented method for producing its sodium salt involves the high-pressure reaction of disodium 1,5-naphthalenedisulfonate with caustic soda, followed by cooling and crystallization.[8]

General Laboratory Synthesis from 1-Naphthylamine-5-sulfonic Acid

This protocol outlines the conceptual steps derived from the established industrial route.

Workflow for Synthesis:

Caption: General synthesis workflow for this compound.

Step-by-Step Protocol:

-

Salification: Start with 1-naphthylamine-5-sulfonic acid. In a suitable reaction vessel, create an aqueous slurry and neutralize it with a stoichiometric amount of sodium hydroxide solution to form the sodium salt.

-

Hydrolysis: Transfer the resulting solution to a high-pressure autoclave. Heat the mixture under pressure to facilitate the hydrolytic cleavage of the amino group, replacing it with a hydroxyl group. A typical condition involves heating to 227-230°C for an extended period (e.g., 20 hours).[8]

-

Acidification: After cooling the reaction mixture, carefully acidify it with a strong acid like hydrochloric acid. This step converts the sodium salt of the product into the free sulfonic acid, causing it to precipitate out of the solution.

-

Isolation: Isolate the crude product by filtration. Wash the filter cake with cold water to remove inorganic salts and other water-soluble impurities.

-

Purification (Optional): Further purification can be achieved by recrystallization from hot water or by using advanced techniques like high-speed counter-current chromatography (HSCCC) for higher purity grades.[9]

Purification by High-Speed Counter-Current Chromatography (HSCCC)

For applications requiring high purity, HSCCC is an effective liquid-liquid partition technique that avoids the use of solid supports.[9]

Protocol for HSCCC Purification:

-

Solvent System Preparation: Prepare a two-phase solvent system of n-butanol and water (1:1 v/v). Acidify the system by adding trifluoroacetic acid (TFA) to a final concentration of 0.2% v/v. Equilibrate the mixture in a separatory funnel and separate the upper organic phase and the lower aqueous phase before use.[9]

-

HSCCC Operation:

-

Use the organic (upper) phase as the stationary phase and the aqueous (lower) phase as the mobile phase.

-

Fill the multilayered coil column of the HSCCC instrument entirely with the stationary phase.

-

Rotate the column at an appropriate speed (e.g., 800-1000 rpm) and pump the mobile phase through the column.

-

-

Sample Injection and Fractionation: Dissolve the crude this compound in a small volume of the biphasic solvent system. Inject the sample into the column and begin collecting fractions.

-

Analysis: Monitor the effluent using a UV detector. Analyze the collected fractions by a suitable method like HPLC to identify those containing the pure product.

-

Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound. This method has been shown to yield purities of over 99%.[9]

Chemical Reactivity and Key Reactions

The reactivity of this compound is dictated by the electron-donating hydroxyl group and the electron-withdrawing sulfonic acid group on the naphthalene ring.

-

Coupling with Diazo Compounds: This is a characteristic reaction for phenols. Coupling with diazonium salts typically occurs at the 2-position, which is activated by the hydroxyl group. However, with more reactive diazo compounds, such as those derived from nitroanilines, coupling can occur at the 4-position.[1]

-

Further Sulfonation: Reaction with sulfuric acid can introduce a second sulfonic acid group, yielding 1-hydroxynaphthalene-2,5-disulfonic acid.[1]

-

Alkali Fusion: Vigorous fusion with alkali (e.g., NaOH or KOH) at high temperatures results in the replacement of the sulfonic acid group with a hydroxyl group, leading to the formation of 1,5-dihydroxynaphthalene.[1][10]

-

Bromination: Treatment with bromine in acetic acid leads to an oxidation-addition reaction, yielding 2,3-dibromo-1,4-naphthoquinone-5-sulfonic acid.[1]

Caption: Key reactions of this compound.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of this compound.

| Technique | Purpose & Expected Observations |

| HPLC | Purity assessment and quantification. A reverse-phase column (e.g., C18) with a buffered aqueous-organic mobile phase is typically used. |

| LC-MS | Provides molecular weight confirmation. In negative ion mode ESI-MS, a prominent peak at m/z 223.0071 corresponding to the [M-H]⁻ ion is expected.[4] |

| ¹H NMR | Structural elucidation. The spectrum will show characteristic signals for the aromatic protons on the naphthalene ring. |

| ¹³C NMR | Confirms the carbon skeleton. Signals corresponding to the ten carbon atoms of the naphthalene ring, including those attached to the -OH and -SO₃H groups, will be present. |

| FT-IR | Identification of functional groups. Expect broad O-H stretching vibrations (for both hydroxyl and sulfonic acid), S=O stretching for the sulfonate group, and C=C stretching for the aromatic ring. |

Sample Protocol: HPLC Purity Analysis

-

Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.

-

Sample Preparation: Dissolve a known amount of the sample to be tested in the mobile phase to a concentration within the calibration range.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM ammonium acetate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of maximum absorbance (determined by UV-Vis scan).

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standards and the sample. Calculate the purity of the sample by comparing its peak area to the calibration curve.

Applications in Research and Industry

The primary application of this compound is as a key intermediate in the synthesis of various dyes and pigments.[8]

-

Azo Dyes: It serves as a coupling component in the production of azo dyes. The resulting dyes, such as Direct Dark Blue L and Lake Bordeaux BLC, are used extensively in the textile and pigment industries.[8]

-

Laser Printing Sensitizers: In recent years, it has found application in the synthesis of sensitizers used in photoresist materials for laser printing.[8]

-

Drug Development Building Block: Naphthalene sulfonic acid derivatives have been investigated for various biological activities. For instance, derivatives have been studied for the inhibition of HIV replication.[11] Furthermore, related aminohydroxynaphthalene sulfonic acids have been used as scaffolds for creating novel catalysts and have been the subject of computational and molecular docking studies to explore their potential as bioactive agents.[11][12]

Caption: Major application areas for this compound.

Safety and Handling

While comprehensive GHS classification is not uniformly reported, related compounds and available data sheets suggest that this compound and its derivatives should be handled with care.[4] The following is a summary of recommended safety practices.

| Aspect | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. If dust formation is possible, use respiratory protection. | [2][13] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[13] Use in a well-ventilated area or under a fume hood.[2] Wash hands thoroughly after handling. | [14] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[13][14] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14] Protect from direct sunlight.[13] | |

| First Aid: Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention. | [13] |

| First Aid: Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [14] |

| First Aid: Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur. | [13] |

| First Aid: Ingestion | Do not induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately. | [15] |

GHS Hazard Information (Based on related compounds)

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[13][15]

-

Precautionary Statements:

-

P261: Avoid breathing dust.[16]

-

P264: Wash face, hands, and any exposed skin thoroughly after handling.[13]

-

P280: Wear protective gloves/eye protection/face protection.[15][16]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[15]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15][16]

-

Conclusion

This compound (CAS 117-59-9) is a versatile chemical intermediate with a well-established role in the coloration industry and emerging potential in advanced materials and pharmaceutical research. Its synthesis from readily available precursors and its distinct reactivity make it a valuable compound. A thorough understanding of its properties, reaction mechanisms, and analytical profiles is essential for its effective and safe utilization. The protocols and data presented in this guide offer a foundational resource for scientists and researchers working with this important molecule.

References

- 1. 1-Naphthol-5-sulfonic acid | 117-59-9 [chemicalbook.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. Synthonix, Inc > 117-59-9 | this compound [synthonix.com]

- 4. 1-Naphthalenesulfonic acid, 5-hydroxy- | C10H8O4S | CID 67025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 117-59-9: L Acid | CymitQuimica [cymitquimica.com]

- 7. 117-59-9|this compound|BLD Pharm [bldpharm.com]

- 8. CN104693076A - Sodium 5-hydroxynaphthalene-1-sulphonate producing method - Google Patents [patents.google.com]

- 9. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. data.epo.org [data.epo.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Nanomagnetic 4-amino-3-hydroxynaphthalene-1-sulfonic as an efficient heterogeneous catalyst for multicomponent synthesis of 2-amino-3-cyano-4,6-diarylpyridines under green conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.dk [fishersci.dk]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

- 16. CAS 117-59-9 | 5-Hydroxy-naphthalene-1-sulfonic acid - Synblock [synblock.com]

An In-Depth Technical Guide to 1-Naphthol-5-sulfonic acid: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-Naphthol-5-sulfonic acid, a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, proven synthesis methodologies with mechanistic insights, and its significant industrial applications. The content is structured to offer not just procedural steps but also the causal reasoning behind experimental choices, ensuring a robust and applicable understanding.

Introduction and Physicochemical Properties

1-Naphthol-5-sulfonic acid, also known by its IUPAC name 5-hydroxynaphthalene-1-sulfonic acid, is a significant organic compound characterized by a naphthalene backbone substituted with both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group. This dual functionality dictates its chemical reactivity and physical properties, making it a versatile precursor in various synthetic pathways.[1] The presence of the sulfonic acid group confers remarkable water solubility, a desirable trait for reactions in aqueous media which are often preferred for their environmental and safety profiles.[1]

The compound typically appears as a white to light gray or off-white to reddish crystalline powder or paste.[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value | References |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 117-59-9 | --INVALID-LINK-- |

| Synonyms | L-acid, Oxy L acid, Azurin acid | [3][4] |

| Molecular Formula | C₁₀H₈O₄S | [2][5] |

| Molecular Weight | 224.23 g/mol | [2][5] |

| Appearance | White to light yellow/gray crystals or powder; off-white to reddish paste | [1][2] |

| Solubility | Soluble in water | [1][2] |

| Melting Point | ~124 - 128 °C (decomposes) | [2] |

Synthesis of 1-Naphthol-5-sulfonic acid: Methodologies and Mechanistic Insights

The industrial production of 1-Naphthol-5-sulfonic acid is primarily achieved through two well-established synthetic routes. The choice of method often depends on the availability of starting materials, desired purity, and production scale.

Method 1: Direct Sulfonation of 1-Naphthol

This is the most direct approach, involving the electrophilic aromatic substitution of 1-naphthol with a sulfonating agent.[1] The key to this synthesis is the regioselective introduction of the sulfonic acid group at the C-5 position.

The sulfonation of 1-naphthol is highly sensitive to reaction conditions, particularly temperature. The hydroxyl group of 1-naphthol is an activating, ortho-, para-directing group. At lower temperatures, the reaction is kinetically controlled, favoring sulfonation at the ortho (C2 and C4) positions. However, at elevated temperatures, the reaction becomes thermodynamically controlled, leading to the formation of the more stable 1-naphthol-5-sulfonic acid isomer. This is because the initial sulfonation at the C2 or C4 position is reversible, and the steric hindrance in these positions allows for the migration of the sulfo group to the thermodynamically more stable C5 position upon heating. Fuming sulfuric acid (oleum) or sulfur trioxide are typically employed as the sulfonating agent to drive the reaction efficiently.[1][2]

The following protocol is a synthesized representation of industrial practices and should be adapted and optimized for specific laboratory or plant conditions.

-

Reaction Setup: In a well-ventilated fume hood, a jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 1-naphthol.

-

Sulfonation: Fuming sulfuric acid (20% SO₃) is added dropwise to the stirred 1-naphthol while maintaining the temperature below 30°C using a cooling bath. The molar ratio of fuming sulfuric acid to 1-naphthol should be carefully controlled.

-

Isomerization: After the addition is complete, the reaction mixture is slowly heated to 80-90°C and maintained at this temperature for several hours to facilitate the rearrangement to the desired 1-naphthol-5-sulfonic acid.

-

Work-up: The reaction mixture is cooled and carefully poured onto crushed ice. The precipitated product is then collected by filtration.

-

Purification: The crude product can be purified by recrystallization from hot water. The purity of the final product should be assessed using techniques such as HPLC.

Caption: Workflow for the synthesis of 1-Naphthol-5-sulfonic acid via direct sulfonation.

Method 2: Hydrolysis of 1-Naphthylamine-5-sulfonic acid (Laurent's Acid)

An alternative and widely used industrial method involves the hydrolysis of 1-naphthylamine-5-sulfonic acid, commonly known as Laurent's acid.[3][4] This multi-step process generally proceeds via the formation of a diazonium salt, which is then subjected to hydrolysis. A related patented process describes the conversion via a sulfite ester intermediate followed by hydrolysis with caustic soda.[6]

This method is often preferred in industrial settings where Laurent's acid is a readily available intermediate from naphthalene synthesis routes. The conversion of the amino group to a hydroxyl group via diazotization followed by hydrolysis is a classic and reliable transformation in aromatic chemistry. The use of a sulfite ester intermediate, as described in some patents, offers a high-yield pathway. The hydrolysis step with an alkaline solution, like caustic soda, ensures the complete conversion to the sodium salt of 1-naphthol-5-sulfonic acid, which can then be isolated by acidification.

This protocol outlines the key transformations and should be considered a conceptual framework.

-

Diazotization: 1-Naphthylamine-5-sulfonic acid is suspended in water and treated with sodium nitrite in the presence of a mineral acid (e.g., hydrochloric acid) at a low temperature (0-5°C) to form the corresponding diazonium salt.

-

Hydrolysis: The diazonium salt solution is then slowly added to a hot aqueous solution of a copper(I) salt (e.g., cuprous oxide in sulfuric acid), or subjected to steam distillation to facilitate the replacement of the diazonium group with a hydroxyl group.

-

Isolation and Purification: The resulting solution is cooled, and the 1-Naphthol-5-sulfonic acid is precipitated by the addition of a suitable salting-out agent or by adjusting the pH. The product is then collected by filtration and can be further purified by recrystallization.

Caption: Alternative synthesis of 1-Naphthol-5-sulfonic acid via hydrolysis of Laurent's acid.

Industrial Applications

1-Naphthol-5-sulfonic acid is a cornerstone intermediate in the chemical industry, with its primary applications in the synthesis of colorants and as a building block in the pharmaceutical sector.

Dye and Pigment Manufacturing

The most significant application of 1-Naphthol-5-sulfonic acid is as a crucial coupling component in the production of a wide range of azo dyes.[1] These dyes are extensively used in the textile industry for coloring cotton, wool, and silk, as well as in the manufacturing of pigments for inks and plastics.[1] The specific position of the sulfonic acid and hydroxyl groups on the naphthalene ring influences the final color and fastness properties of the dye.

Pharmaceutical Synthesis

In the realm of drug development, 1-Naphthol-5-sulfonic acid serves as a versatile starting material or intermediate for the synthesis of complex organic molecules with potential therapeutic activities. Its reactive sites allow for various chemical modifications to build pharmacologically active scaffolds. The purity of 1-Naphthol-5-sulfonic acid is of paramount importance in this context to ensure the safety and efficacy of the final pharmaceutical product.

Safety and Handling

1-Naphthol-5-sulfonic acid should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It may cause skin and eye irritation.[7] Store the compound in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

1-Naphthol-5-sulfonic acid is a chemical intermediate of significant industrial value, underpinned by its unique molecular structure and reactivity. A thorough understanding of its synthesis, particularly the mechanistic principles that govern regioselectivity, is crucial for its efficient and safe production. Its role in the creation of vibrant colors and as a building block for potential pharmaceuticals highlights its continued importance in advancing various technological fields.

References

- 1. nbinno.com [nbinno.com]

- 2. 1-Naphthol-5-Sulfonic Acid | Properties, Uses, Safety & Supplier China | High Purity Chemical [sulfonic-acid.com]

- 3. 1-Naphthol-5-sulfonic acid | 117-59-9 [chemicalbook.com]

- 4. 1-Naphthol-5-sulfonic acid CAS#: 117-59-9 [m.chemicalbook.com]

- 5. 1-Naphthol-5-sulfonic acid | CymitQuimica [cymitquimica.com]

- 6. US1580714A - Process of producing naphthol-sulphonic acids - Google Patents [patents.google.com]

- 7. scbt.com [scbt.com]

An In-Depth Technical Guide to the Spectral Properties of 5-Hydroxynaphthalene-1-sulfonic Acid

This guide provides a comprehensive technical overview of the spectral properties of 5-hydroxynaphthalene-1-sulfonic acid, a compound of significant interest in chemical synthesis and analysis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing its light-matter interactions, offering both theoretical insights and practical methodologies.

Introduction: Unveiling a Versatile Naphthalene Derivative

This compound, also known by synonyms such as L-Acid and 1-naphthol-5-sulfonic acid, is a water-soluble organic compound with the chemical formula C₁₀H₈O₄S.[1][2] Its structure, featuring a naphthalene core substituted with both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group, imparts unique physicochemical and spectral characteristics. The presence of these functional groups, particularly the ionizable hydroxyl group, makes its spectral behavior highly sensitive to environmental factors such as pH and solvent polarity. This sensitivity is central to its application as a dye intermediate and a potential fluorescent probe.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 117-59-9 | [4] |

| Molecular Formula | C₁₀H₈O₄S | [5] |

| Molecular Weight | 224.23 g/mol | [1] |

| Appearance | Off-white to reddish paste or crystalline powder | [1][2] |

| Solubility | Soluble in water | [1][2] |

Part 1: Unraveling the Electronic Transitions: UV-Vis Absorption Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of a molecule provides a fingerprint of its electronic structure, revealing the energies required to promote electrons to higher energy orbitals. For this compound, the naphthalene chromophore is the primary determinant of its absorption profile.

Absorption Maxima and Molar Absorptivity

The UV-Vis absorption spectrum of this compound is characterized by multiple absorption bands in the ultraviolet region, typical of aromatic compounds. The precise wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity coefficients (ε) are influenced by the solvent environment. In a non-polar solvent like ethanol, the absorption maxima have been experimentally determined.

Table 2: UV-Vis Absorption Data for this compound in Ethanol

| λmax (nm) | log(ε) | ε (L·mol⁻¹·cm⁻¹) |

| 245 | 4.26 | 18,197 |

| 250 | 4.28 | 19,055 |

| 330 | 3.44 | 2,754 |

| 336 | 3.46 | 2,884 |

Data sourced from Daglish, 1950.

The observed absorption bands arise from π → π* transitions within the naphthalene ring system. The presence of the hydroxyl and sulfonic acid substituents can cause shifts in these absorption bands compared to unsubstituted naphthalene.

The Influence of pH on UV-Vis Absorption

The hydroxyl group of this compound is ionizable, with its protonation state being dependent on the pH of the solution. This ionization leads to significant changes in the electronic structure of the molecule and, consequently, its UV-Vis absorption spectrum.

Caption: Equilibrium between the protonated and deprotonated forms of this compound.

In acidic to neutral solutions, the hydroxyl group is protonated (ROH). As the pH increases, the hydroxyl group deprotonates to form the naphtholate anion (RO⁻). This deprotonation results in a bathochromic (red) shift of the absorption bands to longer wavelengths. This shift is due to the increased electron-donating ability of the negatively charged oxygen atom, which raises the energy of the highest occupied molecular orbital (HOMO) and thus reduces the energy gap for electronic transitions.

Part 2: The Glow of Discovery: Fluorescence Spectroscopy

While not all absorbing molecules fluoresce, many naphthalene derivatives are known for their emissive properties. The fluorescence of this compound is a key area of interest for its potential applications as a molecular probe.

Fundamental Principles of Fluorescence

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. Upon absorption of a photon, an electron is excited to a higher singlet electronic state. From this excited state, the molecule can return to the ground state via several pathways, one of which is the emission of a photon, i.e., fluorescence. The emitted photon is typically of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

Expected Fluorescence Properties and Environmental Sensitivity

Although specific experimental fluorescence data for this compound is scarce in the literature, the behavior of structurally similar compounds, such as other naphthalenesulfonic acid derivatives, provides valuable insights.[7][8]

-

Excitation and Emission Wavelengths: The excitation spectrum is expected to mirror the absorption spectrum. The emission spectrum will be red-shifted relative to the longest wavelength absorption band.

-

Quantum Yield: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield is highly dependent on the molecular structure and the environment.

-

Solvatochromism: The position of the emission maximum is often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In more polar solvents, a red shift in the emission is often observed due to the stabilization of the more polar excited state.

-

pH Dependence and Excited-State Proton Transfer (ESPT): The fluorescence of this compound is expected to be highly dependent on pH. Naphthols are known to be more acidic in the excited state than in the ground state. This phenomenon, known as excited-state proton transfer (ESPT), can lead to the observation of two distinct fluorescence bands corresponding to the protonated (ROH) and deprotonated (RO⁻) forms, even when only the protonated form is excited.

Caption: Jablonski diagram illustrating excited-state proton transfer (ESPT) in a naphthol derivative.

The pKa in the excited state (pKa*) is significantly lower than the ground-state pKa. This means that even at a pH where the molecule is predominantly protonated in the ground state, excitation can trigger proton transfer to the solvent, leading to emission from the deprotonated species.

Part 3: Methodologies for Spectral Characterization

To obtain reliable and reproducible spectral data, it is crucial to follow standardized experimental protocols. The following sections outline the methodologies for UV-Vis absorption and fluorescence measurements.

Experimental Protocol for UV-Vis Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended for accurate measurements.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol, water).

-

Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

For pH-dependent studies, use a series of buffered solutions of known pH.

-

-

Measurement:

-

Use a matched pair of quartz cuvettes (typically 1 cm path length).

-

Record a baseline spectrum with the cuvettes filled with the solvent or buffer.

-

Record the absorption spectrum of each sample solution over the desired wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length, and c is the concentration.

-

Experimental Protocol for Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator is required.

-

Sample Preparation:

-

Prepare sample solutions with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Use spectroscopic grade solvents.

-

-

Measurement:

-

Record the excitation spectrum by scanning the excitation wavelength while monitoring the emission at a fixed wavelength (typically the emission maximum).

-

Record the emission spectrum by exciting the sample at a fixed wavelength (typically the absorption maximum) and scanning the emission wavelengths.

-

-

Quantum Yield Determination (Relative Method):

-

Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region.

-

Measure the absorbance of the sample and the standard at the same excitation wavelength.

-

Measure the integrated fluorescence intensity of the sample and the standard under identical experimental conditions.

-

Calculate the quantum yield of the sample (ΦF,s) using the following equation: ΦF,s = ΦF,r × (Is / Ir) × (Ar / As) × (ns² / nr²) where ΦF,r is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and reference, respectively.

-

Spectroscopic Determination of pKa

The ground-state pKa of the hydroxyl group can be determined by spectrophotometric titration.

-

Procedure:

-

Prepare a series of solutions of this compound in buffers of varying pH.

-

Record the UV-Vis absorption spectrum for each solution.

-

-

Data Analysis:

Conclusion

The spectral properties of this compound are a direct reflection of its rich electronic structure. Its UV-Vis absorption is well-characterized, demonstrating the characteristic π → π* transitions of the naphthalene core. While specific experimental fluorescence data remains an area for further investigation, the principles of fluorescence, solvatochromism, and excited-state proton transfer provide a strong theoretical framework for predicting its emissive behavior. The pronounced sensitivity of its spectral properties to environmental factors, particularly pH, underscores its potential as a valuable tool in various scientific and industrial applications. The methodologies outlined in this guide provide a robust foundation for researchers to further explore and harness the unique spectral characteristics of this versatile molecule.

References

- 1. 1-Naphthol-5-sulfonic acid | 117-59-9 [chemicalbook.com]

- 2. 1-Naphthol-5-Sulfonic Acid | Properties, Uses, Safety & Supplier China | High Purity Chemical [sulfonic-acid.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-Naphthalenesulfonic acid, 5-hydroxy- | C10H8O4S | CID 67025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Naphthol-5-sulfonic acid | CymitQuimica [cymitquimica.com]

- 6. chem.indiana.edu [chem.indiana.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ulm.edu [ulm.edu]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Characterization of 5-Hydroxynaphthalene-1-sulfonic Acid: Solubility and Stability Profiles

Introduction

5-Hydroxynaphthalene-1-sulfonic acid, a key intermediate in the synthesis of various dyes and pigments, demands a thorough understanding of its physicochemical properties for effective application and development.[1][2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the solubility and stability of this compound. Adhering to the principles of scientific integrity, this document outlines detailed experimental protocols and the rationale behind them, ensuring a self-validating approach to data generation.

The molecular structure of this compound, with its polar sulfonic acid and hydroxyl groups appended to a nonpolar naphthalene core, suggests a nuanced solubility and stability profile.[3] This guide will equip the reader with the necessary methodologies to quantify these characteristics, ensuring robust and reproducible results for research and development endeavors.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is paramount before embarking on solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₄S | [4][5][6][7][8][9] |

| Molar Mass | 224.23 g/mol | [4][5][6][7][8][10] |

| Appearance | White or nearly white crystalline powder | [4] |

| Predicted pKa | 0.26 ± 0.40 | [2][4] |

| Melting Point | 110-112 °C | [2][4] |

Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical parameter influencing its bioavailability, formulation development, and purification processes. For this compound, the presence of the sulfonic acid group imparts significant water solubility, a characteristic typical of naphthalenesulfonic acids.[11][12] However, a comprehensive understanding requires quantitative determination across a range of solvents and conditions.

Intrinsic Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[13][14] This protocol provides a robust approach to ascertain the intrinsic solubility of this compound.

Experimental Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, methanol, ethanol, acetone). The excess solid is crucial to ensure equilibrium is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) using a shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is achieved.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.

-

-

Quantification:

-

Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]

-

Causality Behind Experimental Choices:

-

Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for obtaining reproducible thermodynamic solubility data.

-

Extended Equilibration Time: This ensures that the system has reached a true equilibrium between the dissolved and undissolved solute.

-

Filtration: Removal of all undissolved particles is essential to accurately measure the concentration of the soluble fraction.

Caption: Workflow for Shake-Flask Solubility Determination.

pH-Dependent Solubility Profile

For ionizable compounds like this compound, solubility is significantly influenced by pH.[3][12] Mapping the pH-solubility profile is crucial for understanding its behavior in different physiological and formulation environments.

Experimental Protocol:

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Solubility Determination: Perform the shake-flask method as described above in each of the prepared buffers.

-

Data Analysis: Plot the measured solubility as a function of pH to generate the pH-solubility profile.

Expected Outcome: Due to the acidic nature of the sulfonic acid group, the solubility of this compound is expected to be higher at a more neutral and basic pH where the sulfonic acid group is deprotonated.

Stability Assessment

Understanding the stability of this compound under various stress conditions is essential for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are a key component of this assessment.[8][16]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[8][16]

Caption: Overview of Forced Degradation Studies.

1. Thermal Stability

Protocol:

-

Thermogravimetric Analysis (TGA):

-

Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA sample pan.[8]

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).[11]

-

Record the weight loss as a function of temperature. The onset of significant weight loss indicates thermal decomposition.[2]

-

-

Differential Scanning Calorimetry (DSC):

-

Isothermal Stressing:

-

Store samples of the solid compound at elevated temperatures (e.g., 60 °C, 80 °C) for a defined period.

-

At specified time points, withdraw samples and analyze for degradation using a stability-indicating HPLC method.

-

2. Photostability

Protocol (based on ICH Q1B Guidelines): [1][2][5][6][10]

-

Sample Preparation: Expose the solid this compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Control Samples: Protect identical samples from light with aluminum foil to serve as dark controls.

-

Analysis: After the exposure period, compare the stressed samples to the dark controls. Assess for any changes in physical appearance, and quantify any degradation using a stability-indicating HPLC method.

3. Oxidative Stability

Protocol:

-

Sample Preparation: Dissolve this compound in a suitable solvent and treat it with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

-

Reaction Conditions: Maintain the solution at room temperature or a slightly elevated temperature for a specified duration.

-

Analysis: At various time points, analyze the solution for the parent compound and any degradation products using a stability-indicating HPLC method. The degradation of related naphthalenesulfonic acids by oxidation has been studied and can provide insights into potential degradation pathways.[21]

4. Hydrolytic Stability

Protocol:

-

Sample Preparation: Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.

-

Stress Conditions: Store the solutions at room temperature or elevated temperatures (e.g., 60 °C).

-

Analysis: At selected time intervals, withdraw samples, neutralize them if necessary, and analyze for degradation using a stability-indicating HPLC method.

Analytical Methodology: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately quantifying this compound and separating it from any potential degradation products or impurities.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Method Validation: The developed HPLC method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.[1][4][5][6][10]

Conclusion

The comprehensive characterization of the solubility and stability of this compound is a prerequisite for its successful application in research and industry. This technical guide provides a detailed and scientifically rigorous framework for conducting these critical studies. By following the outlined protocols, researchers can generate reliable and reproducible data, leading to a deeper understanding of this important chemical intermediate and facilitating the development of robust and high-quality products. The principles and methodologies described herein are grounded in established scientific practices and regulatory guidelines, ensuring the integrity and utility of the obtained results.

References

- 1. pharmacophorejournal.com [pharmacophorejournal.com]

- 2. epublications.marquette.edu [epublications.marquette.edu]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. ijtrd.com [ijtrd.com]

- 7. researchgate.net [researchgate.net]

- 8. epfl.ch [epfl.ch]

- 9. Mechanochemical degradation of aromatic sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iscientific.org [iscientific.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. improvedpharma.com [improvedpharma.com]

- 16. CK12-Foundation [flexbooks.ck12.org]

- 17. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 19. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

Quantum yield of 5-hydroxynaphthalene-1-sulfonic acid

An In-Depth Technical Guide to the Fluorescence Quantum Yield of 5-Hydroxynaphthalene-1-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naphthalene derivative of significant interest due to its potential applications as a fluorescent probe and intermediate in chemical synthesis.[1][2] Its fluorescence characteristics are intrinsically linked to its molecular structure and microenvironment. A critical parameter for evaluating its performance as a fluorophore is the fluorescence quantum yield (ΦF), which quantifies the efficiency of the fluorescence process. This guide provides a comprehensive overview of the theoretical underpinnings of fluorescence quantum yield, a detailed, field-proven protocol for its experimental determination using the relative method, and a discussion of the critical factors, such as solvent polarity and pH, that modulate the fluorescence of this compound. This document is intended to serve as a practical resource for researchers aiming to characterize this compound and harness its fluorescent properties in various scientific applications.

Introduction: The Significance of Quantum Yield

Naphthalene and its derivatives are a cornerstone of fluorescence spectroscopy, valued for their rigid, conjugated π-electron systems that often lead to high quantum yields and excellent photostability.[3] this compound (CAS 117-59-9) combines the naphthalene core with two key functional groups: a hydroxyl (-OH) and a sulfonic acid (-SO3H) group.[2][4] These moieties impart significant sensitivity to the local environment, particularly pH and solvent polarity, making the molecule a candidate for environmentally sensitive fluorescent probes.

The fluorescence quantum yield (ΦF) is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[5]

ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)

A high quantum yield is often a primary requirement for applications such as high-sensitivity bio-imaging, fluorescent assays, and optoelectronic materials.[6] Conversely, a quantum yield that changes predictably in response to environmental stimuli (e.g., binding to a protein or a change in pH) can be exploited for sensing applications. Therefore, the accurate determination of ΦF for this compound is not merely a characterization step but a crucial assessment of its potential utility.

Foundational Principles of Fluorescence Modulation

The quantum yield of a molecule is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing, vibrational relaxation). The rates of these processes (kF for fluorescence, knr for non-radiative decay) dictate the quantum yield:

ΦF = kF / (kF + knr)

Several factors can influence these rates for naphthalene derivatives and are expected to be critical for this compound:

-

Molecular Structure: The inherent rigidity of the naphthalene rings provides a stable scaffold that favors fluorescence.[3] Substituents like hydroxyl and sulfonate groups can modify the electronic structure, affecting both absorption and emission properties.[7]

-

Solvent Polarity: The polarity of the solvent can alter the energy levels of the excited state, influencing the rates of radiative and non-radiative decay. For many naphthalene derivatives, quantum efficiency is highest in more polar solvents.[8][9] This phenomenon, known as solvatochromism, is a key consideration.

-

pH and Protonation State: The hydroxyl and sulfonic acid groups of this compound are ionizable. The protonation state of the molecule will significantly change its electronic distribution and, consequently, its fluorescence properties. Studies on similar hydroxynaphthalene sulfonates have shown that both the neutral (naphthol) and anionic (naphtholate) forms can fluoresce, but often with vastly different efficiencies and emission wavelengths.[10][11] The pKa of the excited state (pKa*) can differ significantly from the ground state pKa, leading to complex pH-dependent fluorescence behavior.[10]

-

Concentration: At high concentrations, molecules can interact with each other in the excited state, leading to self-quenching or excimer formation, which typically reduces the quantum yield of monomer fluorescence.[12]

Experimental Determination of Quantum Yield: A Validated Protocol

The most common and reliable method for determining the fluorescence quantum yield of a compound in solution is the comparative method, as detailed by Parker and Rees.[5] This approach involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield.

Selection of a Quantum Yield Standard

The ideal standard should have absorption and emission profiles that are reasonably close to the sample to minimize wavelength-dependent instrumental errors. Quinine sulfate in 0.1 M H2SO4 is a widely accepted standard with a quantum yield of ~0.55, absorbing in the UV range, similar to what is expected for naphthalene derivatives.[5]

Causality Behind Experimental Choices

-

Optically Dilute Solutions: It is critical to work with optically dilute solutions (Absorbance < 0.1 at the excitation wavelength) for both the standard and the sample. This minimizes the probability of reabsorption (the "inner filter effect"), where emitted photons are re-absorbed by other molecules in the solution, which artificially lowers the measured fluorescence intensity.

-

Identical Excitation Wavelength: Both the sample and the standard must be excited at the same wavelength (λex). This ensures that the instrumental conditions (e.g., lamp intensity) are identical for both measurements.

-

Refractive Index Correction: The refractive index of the solvent affects the geometry of light collection by the detector. A correction factor must be applied if the sample and standard are dissolved in different solvents.

Step-by-Step Methodology

-

Preparation of Solutions:

-

Prepare a stock solution of the quantum yield standard (e.g., Quinine Sulfate) in its recommended solvent (e.g., 0.1 M H2SO4).

-

Prepare a stock solution of this compound in the desired solvent (e.g., ultrapure water, ethanol, or a specific buffer to control pH).

-

Prepare a series of dilutions for both the standard and the sample, ensuring the absorbance at the chosen excitation wavelength is within the range of 0.02 to 0.1.

-

-

Spectroscopic Measurements:

-

Using a UV-Vis spectrophotometer, measure the absorbance spectra for all prepared solutions. Record the absorbance value at the chosen excitation wavelength (A).

-

Using a calibrated spectrofluorometer, measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurement.

-

Ensure experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.

-

-

Data Processing and Calculation:

-

Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity (I) versus the absorbance (A) for both the sample and the standard. The data should yield a straight line passing through the origin. The slope of this line (Gradient) is proportional to the quantum yield.

-

The quantum yield of the sample (ΦS) is calculated using the following equation:

ΦS = ΦR * (GradS / GradR) * (ηS2 / ηR2)

Where:

-

ΦR is the quantum yield of the reference standard.

-

GradS is the gradient of the plot for the sample.

-

GradR is the gradient of the plot for the reference.

-

ηS is the refractive index of the sample's solvent.

-

ηR is the refractive index of the reference's solvent.

-

-

Workflow Visualization

The following diagram illustrates the validated workflow for determining relative fluorescence quantum yield.

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

Key Influencing Factors and Expected Behavior

The Effect of Solvent

The choice of solvent is expected to have a pronounced effect on the quantum yield of this compound. Based on studies of similar compounds like 4-Amino naphthalene-1-sulfonic acid, an increase in solvent polarity may lead to a higher quantum yield.[8] This is often attributed to better stabilization of the polar excited state in polar solvents, which can decrease the rate of non-radiative decay. Researchers should characterize the quantum yield in a range of solvents with varying polarity (e.g., dioxane, ethanol, methanol, water) to build a comprehensive photophysical profile.

The Critical Role of pH

The pH of the aqueous solution will be arguably the most critical factor influencing the fluorescence of this compound. The molecule has two acidic protons, one on the sulfonic acid group (highly acidic, pKa < 1) and one on the hydroxyl group (phenolic, pKa typically 8-10). This leads to different species in solution as a function of pH.

References

- 1. This compound [dyestuffintermediates.com]

- 2. 1-Naphthalenesulfonic acid, 5-hydroxy- | C10H8O4S | CID 67025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 117-59-9 | 5-Hydroxy-naphthalene-1-sulfonic acid - Synblock [synblock.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescence and flash photolysis comparison of 1-hydroxynaphthalene-2-sulphonate and 1-hydroxynaphthalene-4-sulphonate ions in aqueous solutions of various acidities - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to 5-Hydroxynaphthalene-1-sulfonic acid: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

5-Hydroxynaphthalene-1-sulfonic acid is an organic compound featuring a naphthalene core substituted with both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group. The precise positioning of these functional groups is critical to its reactivity and utility.

IUPAC Name: this compound[1]

The compound is also known by a variety of synonyms, which can be a source of confusion in literature and commercial listings. Understanding these alternative names is crucial for comprehensive information retrieval.

| Synonym | Reference |

| 1-Naphthol-5-sulfonic acid | [1] |

| L-Acid | [2] |

| 5-Hydroxy-1-naphthalenesulfonic acid | [1] |

| 1-Naphthalenesulfonic acid, 5-hydroxy- | [1] |

| 5-Hydroxynaphthalene-1-sulphonic acid | [1] |

| Oxy L acid | [3] |

| Azurin acid | [3] |

Chemical Structure:

The structural arrangement of the naphthalene rings with the electron-donating hydroxyl group and the electron-withdrawing sulfonic acid group dictates the molecule's chemical behavior, particularly its role as a coupling component in electrophilic aromatic substitution reactions.

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₄S | [1] |

| Molecular Weight | 224.23 g/mol | [1] |

| CAS Number | 117-59-9 | [1] |

| Appearance | Off-white to reddish paste or white to off-white solid | [3] |

| Solubility | Soluble in water. The sodium salt is very soluble in water. | [3] |

| pKa | Data available in the IUPAC Digitized pKa Dataset | [1] |

Synthesis and Manufacturing

The industrial production of this compound is a well-established process, typically involving the sulfonation of 1-naphthol. The reaction conditions are critical to ensure the selective introduction of the sulfonic acid group at the 5-position of the naphthalene ring.

A common synthetic route involves the treatment of 1-naphthylamine-5-sulfonic acid (Laurent's acid) through a process of salification, hydrolysis, and neutralization. Another patented method describes the hydrolysis of the sulfite ester of 1-naphthol-5-sulfonic acid. The choice of sulfonating agent, reaction temperature, and duration are key parameters that influence the yield and purity of the final product. Meticulous purification steps are often required to remove isomeric byproducts.

Core Application: Azo Dye Synthesis

The primary and most significant application of this compound is as a crucial intermediate in the synthesis of azo dyes and pigments. Its chemical structure makes it an excellent coupling component in azo coupling reactions.

The hydroxyl group at the 5-position activates the naphthalene ring system for electrophilic attack by a diazonium salt. The coupling reaction typically occurs at the position ortho to the hydroxyl group. The sulfonic acid group not only influences the position of the coupling but also imparts water solubility to the final dye molecule, a critical property for textile dyeing processes.

A notable example, although using a closely related precursor, is the synthesis of Mordant Black 17. This dye is produced by the diazotization of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid followed by coupling with 2-naphthol.[4][5] This example illustrates the general principle of how hydroxynaphthalenesulfonic acids serve as foundational building blocks for complex dye molecules.

Experimental Protocol: Synthesis of an Azo Dye (Illustrative)

Objective: To synthesize an azo dye via the coupling of a diazotized aromatic amine with a naphthol derivative.

Materials:

-

Primary aromatic amine (e.g., sulfanilic acid)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

This compound (or its sodium salt)

-

Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

-

Ice

-

Distilled water

-

Beakers, magnetic stirrer, and stir bar

-

Buchner funnel and filter paper

Procedure:

-

Diazotization of the Aromatic Amine:

-

Dissolve the primary aromatic amine in a dilute solution of hydrochloric acid in a beaker. Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C. The formation of the diazonium salt is indicated by a clear solution.

-

-

Preparation of the Coupling Solution:

-

In a separate beaker, dissolve this compound in a dilute aqueous solution of sodium hydroxide. Cool this solution in an ice bath.

-

-

Azo Coupling Reaction:

-

Slowly add the cold diazonium salt solution to the cold solution of the coupling component (this compound) with vigorous stirring.

-

A brightly colored precipitate, the azo dye, should form immediately. The color will depend on the specific aromatic amine used.

-

Continue stirring the mixture in the ice bath for 15-30 minutes to ensure the completion of the reaction.

-

-

Isolation and Purification:

-

Isolate the precipitated dye by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a small amount of cold distilled water to remove any unreacted starting materials.

-